4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

Dopamine Transporter Neuropharmacology CNS Drug Discovery

Selective α3β4 nicotinic receptor antagonist (IC50 1.8 nM) validated in murine smoking cessation models (nicotine‑antagonism ED50 1.2–9.2 mg/kg s.c.). Well‑characterized monoamine transporter profile (DAT IC50 658 nM, SERT 100 nM, NET 443 nM) and PKCζ benchmark activity (cell‑free IC50 700 nM). Only the meta‑chloro regioisomer delivers this reproducible pharmacology – ensure your studies are powered by batch‑certified ≥95% purity from a research‑grade supplier.

Molecular Formula C12H16ClN3S
Molecular Weight 269.79
CAS No. 457093-73-1
Cat. No. B2771571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide
CAS457093-73-1
Molecular FormulaC12H16ClN3S
Molecular Weight269.79
Structural Identifiers
SMILESCNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
InChIKeyREEZQTXQCOGBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide (CAS 457093-73-1): Baseline Characterization and Procurement Overview


4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide (CAS 457093-73-1) is a synthetic small molecule belonging to the piperazine-1-carbothioamide chemical class, characterized by a piperazine core substituted with a 3-chlorophenyl group and an N-methylcarbothioamide moiety [1]. Its molecular formula is C12H16ClN3S, with a molecular weight of 269.79 g/mol, and it is typically supplied as a solid with a minimum purity specification of 95% from commercial vendors . This compound has been cited in patent literature as a member of the 4-methyl-piperazine-1-carbothioic acid amide derivative family with potential antiviral applications, and has been profiled in authoritative bioactivity databases for interactions with multiple neurotransmitter transporters and receptors [2][3].

Why 4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide Cannot Be Interchanged with Generic Piperazine Analogs


The piperazine-1-carbothioamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein minor modifications to substituents on either the piperazine nitrogen or the carbothioamide moiety yield substantial shifts in receptor binding profiles, transporter selectivity, and functional potency [1]. For example, replacing the N-methyl group with N-ethyl or altering the chlorophenyl substitution pattern from meta- to para- can dramatically alter affinity for the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs) [2]. Consequently, procurement of a non-specific piperazine derivative without rigorous verification of substitution pattern, regioisomeric identity, and quantitative bioactivity matching is highly likely to compromise experimental reproducibility and lead to divergent pharmacological outcomes. The following quantitative evidence demonstrates precisely where 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide (CAS 457093-73-1) differs from its closest structural analogs and alternative tool compounds.

Quantitative Differentiation Evidence: 4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide vs. Analogs and Alternatives


Dopamine Transporter (DAT) Inhibition Potency: Meta-Chloro vs. Unsubstituted and Para-Chloro Analogs

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide inhibits dopamine reuptake at the human dopamine transporter (hDAT) with an IC50 of 658 nM, a potency that is intermediate between the highly potent 1-(3-chlorophenyl)-4-phenethylpiperazine (Ki = 0.04 nM) and the weaker unsubstituted phenylpiperazine analogs which typically display IC50 values in the low micromolar range [1][2]. The presence of the 3-chloro substituent on the phenyl ring, combined with the N-methylcarbothioamide group, yields a binding profile distinct from both the 4-chloro regioisomer and non-carbothioamide piperazines, providing a specific pharmacological signature that is not replicated by generic piperazine derivatives [1].

Dopamine Transporter Neuropharmacology CNS Drug Discovery

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subtype-Selective Potency vs. Mecamylamine

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide acts as a potent antagonist at human neuronal nicotinic acetylcholine receptors (nAChRs), with subnanomolar to low nanomolar IC50 values that exhibit pronounced subtype selectivity: α3β4 (1.8 nM), α4β4 (15 nM), α4β2 (12 nM), and muscle-type (7.9 nM) [1]. In contrast, the widely used non-selective nAChR antagonist mecamylamine displays markedly weaker and less subtype-discriminating potency: IC50 values of 640 nM (α3β4), 2.5 μM (α4β2), 3.6 μM (α3β2), and 6.9 μM (α7) . The target compound is approximately 350-fold more potent at the α3β4 subtype and over 200-fold more potent at α4β2 compared to mecamylamine, while lacking significant activity at α7 nAChRs (EC50 = 110 nM as an agonist), a profile that confers a unique pharmacological fingerprint [1][2].

Nicotinic Acetylcholine Receptors Neuropharmacology Smoking Cessation

In Vivo Nicotine Antagonism: Potency in Mouse Smoking Cessation Models vs. Varenicline Baseline

In behavioral pharmacology models predictive of smoking cessation efficacy, 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide demonstrates in vivo antagonism of nicotine-induced effects. Subcutaneous administration of the compound in ICR mice produced dose-dependent inhibition of nicotine-induced antinociception, with an ED50 of 1.2 mg/kg in the tail-flick assay and 15 mg/kg in the hotplate assay [1]. Additionally, it attenuated nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg) and hypothermia (ED50 = 9.2 mg/kg) [1]. These in vivo efficacy values place the compound within the potency range of established clinical smoking cessation agents; for reference, varenicline—a partial nAChR agonist approved for smoking cessation—exhibits an ED50 of approximately 0.5 mg/kg in nicotine-induced antinociception models [2]. The compound's behavioral activity validates its central nervous system penetration and functional antagonism of nicotine in vivo.

Smoking Cessation Behavioral Pharmacology Nicotine Dependence

Protein Kinase C Zeta (PKCζ) Inhibition: Cell-Free vs. Cellular Potency Compared to CRT0066854

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide inhibits human protein kinase C zeta (PKCζ) with an IC50 of 700 nM in a cell-free phosphorylation assay, but exhibits substantially reduced potency in a cellular context, inhibiting TNFα-induced NF-κB activation in U937 cells with an IC50 of 2.9 μM [1]. For comparison, the established PKCζ/PKCι inhibitor CRT0066854 displays an IC50 of 639 nM against recombinant PKCζ in cell-free assays [2]. While the target compound's cell-free potency is comparable to CRT0066854, its cellular potency is approximately 4-fold weaker, suggesting limitations in cell permeability, efflux susceptibility, or intracellular target engagement relative to the optimized tool compound [1]. This differential cellular activity profile is critical for experimental design: the compound may be suitable for in vitro biochemical studies but may require higher concentrations for cell-based assays.

Protein Kinase C Oncology Cell Signaling

Transporter Selectivity Profile: DAT vs. NET vs. SERT Distinguishes from Non-Selective Monoamine Reuptake Inhibitors

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide displays a distinct monoamine transporter inhibition profile: it inhibits dopamine reuptake (DAT) with an IC50 of 658 nM, norepinephrine reuptake (NET) with an IC50 of 443 nM, and serotonin reuptake (SERT) with an IC50 of 100 nM [1]. This profile yields a SERT/NET/DAT potency ratio of approximately 1:4.4:6.6, indicating a modest preference for SERT inhibition. In contrast, the widely used triple reuptake inhibitor cocaine exhibits roughly equipotent inhibition across all three transporters (DAT IC50 ≈ 1.2 μM, NET IC50 ≈ 0.8 μM, SERT IC50 ≈ 0.3 μM) [2]. The target compound's SERT-preferring profile, combined with its potent nAChR antagonism, creates a unique polypharmacology that differs from both selective reuptake inhibitors (e.g., fluoxetine, desipramine) and non-selective agents like cocaine, offering a distinct tool for studying neurotransmitter cross-talk and nAChR-monoamine interactions [1][3].

Monoamine Transporters CNS Polypharmacology Antidepressant Discovery

Antiviral Patent Designation: Inclusion in Arenavirus Inhibitor Claims vs. Lead Compounds

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide is explicitly claimed in US Patent Application 20140301979 as part of a pharmaceutical composition for the treatment or prophylaxis of viral infections caused by hemorrhagic fever viruses, particularly Arenaviruses [1]. The patent designates N-(3-chlorophenyl)-4-methyl-piperazine-1-carbothioamide as one of several 4-methyl-piperazine-1-carbothioic acid amide derivatives with potential anti-arenaviral activity [1]. For context, optimized arenavirus entry inhibitors such as ARN-75039 exhibit picomolar EC50 values (0.13 nM against pGTOV pseudotyped virus) . While the patent does not provide explicit EC50 data for the target compound, its inclusion in the composition-of-matter claims establishes a foundational intellectual property position and suggests that the compound has demonstrated sufficient antiviral activity in preliminary screens to warrant patent protection. This differentiates the compound from the broader class of unclaimed piperazine derivatives and provides a defined entry point for antiviral lead optimization.

Antiviral Arenavirus Hemorrhagic Fever

Recommended Research and Industrial Application Scenarios for 4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide


Smoking Cessation Drug Discovery: In Vivo Nicotine Antagonism Screening

4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide is directly applicable as a validated in vivo tool compound for smoking cessation research, based on its demonstrated ability to antagonize nicotine-induced antinociception (ED50 = 1.2 mg/kg, tail-flick), hyperlocomotion (ED50 = 4.9 mg/kg), and hypothermia (ED50 = 9.2 mg/kg) in mice following subcutaneous administration [1]. The compound's CNS penetration and behavioral efficacy, combined with its potent nAChR antagonism (α3β4 IC50 = 1.8 nM), make it suitable for target engagement studies, efficacy benchmarking, and as a reference standard for evaluating novel smoking cessation candidates.

Neuronal Nicotinic Receptor Subtype Profiling: α3β4-Selective Antagonism Studies

The compound's exceptional potency and selectivity for the α3β4 nAChR subtype (IC50 = 1.8 nM) over other neuronal nAChRs (α4β2 IC50 = 12 nM, α4β4 IC50 = 15 nM) and its lack of α7 nAChR antagonism (instead showing weak agonism, EC50 = 110 nM) positions it as a valuable pharmacological probe for dissecting α3β4-mediated signaling pathways [1][2]. This subtype selectivity profile is particularly relevant for investigating the role of α3β4 nAChRs in addiction, pain, and neuropsychiatric disorders, and the compound can serve as a starting scaffold for further SAR optimization aimed at enhancing α3β4 selectivity [3].

Dopamine Transporter Ligand Development: SAR Benchmarking

With a human DAT reuptake inhibition IC50 of 658 nM, 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide occupies an intermediate potency tier among chlorophenylpiperazine DAT ligands, situated between subnanomolar high-affinity ligands (e.g., 1-(3-chlorophenyl)-4-phenethylpiperazine, Ki = 0.04 nM) and weaker micromolar phenylpiperazine derivatives [1][2]. This potency range, combined with its distinct SERT-preferring monoamine transporter profile (SERT IC50 = 100 nM, NET IC50 = 443 nM), makes it a useful comparator for SAR studies exploring the structural determinants of DAT affinity and selectivity, as well as for investigations into polypharmacological modulation of dopamine, norepinephrine, and serotonin systems [3].

PKCζ Biochemical Probe Development: Cell-Free vs. Cellular Activity Assessment

The compound's inhibition of PKCζ in cell-free assays (IC50 = 700 nM) but reduced potency in cellular assays (IC50 = 2.9 μM in U937 cells) provides a clear case study for evaluating cell permeability and target engagement limitations of piperazine-carbothioamide derivatives [1]. It can be employed as a benchmark compound in medicinal chemistry programs aimed at improving the cellular activity of PKCζ inhibitors, and as a control in biochemical assays to differentiate direct enzyme inhibition from cellular activity artifacts [1]. Additionally, the compound's inclusion in anti-arenaviral patent claims suggests potential for further exploration as an antiviral lead scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.